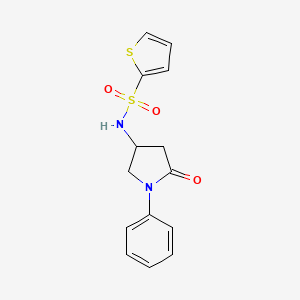

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

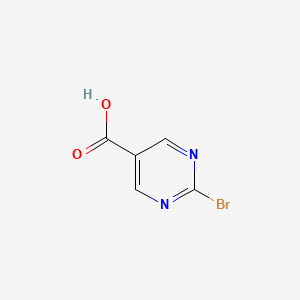

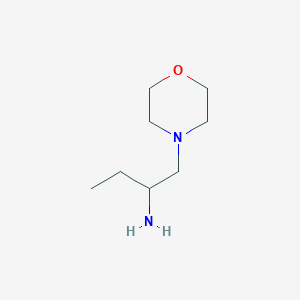

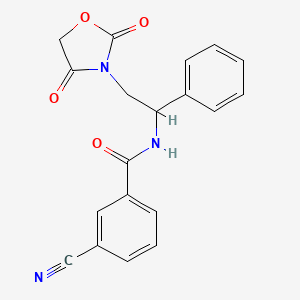

“N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C14H14N2O3S2 . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring attached to a phenyl group and a thiophene-2-sulfonamide group . The presence of the sulfonamide group is a key feature of this class of compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

- Facile Synthesis and Biological Activities : N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide and its derivatives have been synthesized using Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. These compounds demonstrate significant urease inhibition and hemolytic activities, suggesting potential medicinal applications in these areas (Noreen et al., 2017).

Biological and Chemical Properties

- Carbonic Anhydrase Inhibition for Cerebrovasodilatation : Some derivatives of thiophene-2-sulfonamide, including this compound, have been studied for their anticonvulsant activities and ability to increase cerebral blood flow, indicating potential therapeutic use in cerebrovascular conditions (Barnish et al., 1981).

- Synthesis of Novel Compounds : The compound is used in the synthesis of various pharmacologically significant structures, such as (4S-Phenylpyrrolidin-2R-yl)methanol, showcasing its utility in advanced organic synthesis (Evans, 2007).

Pharmacological Activities

- Anti-inflammatory, Analgesic, and Antiviral Properties : Studies have demonstrated that derivatives of thiophene-2-sulfonamide possess anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting their broad pharmacological potential (Küçükgüzel et al., 2013).

Solubilization and Binding Studies

- Investigation in Micellar Media : The solubilization of thiophene derivatives, including this compound, in anionic surfactant solutions, has been studied to understand their interaction and binding properties, which is critical for formulation studies (Saeed et al., 2017).

Molecular and Structural Analysis

- Molecular Docking Studies : The compound has been included in molecular docking studies to explore its interaction with various biological targets, which is essential for drug discovery and development processes (Alım et al., 2020).

Synthesis Techniques and Applications

- Advanced Synthesis Techniques : Research into the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has featured thiophene sulfonamide derivatives, indicating their role in the development of new synthetic methodologies (Cao et al., 2021).

Wirkmechanismus

While the specific mechanism of action for this compound is not detailed, sulfonamides generally act by inhibiting the enzyme dihydropteroate synthetase, which is important for the production of folate. This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Eigenschaften

IUPAC Name |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c17-13-9-11(10-16(13)12-5-2-1-3-6-12)15-21(18,19)14-7-4-8-20-14/h1-8,11,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPPWWSNJAJINP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)

![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)

![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)

![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]propanoic Acid](/img/structure/B2537265.png)